3-(3-Bromobenzoyl)thiophene
Overview
Description
3-(3-Bromobenzoyl)thiophene is an organic compound with the molecular formula C11H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various scientific research applications .
Mechanism of Action
Target of Action
It is structurally similar to bromfenac, a nonsteroidal anti-inflammatory drug (nsaid) that primarily targets prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Based on its structural similarity to bromfenac, it may inhibit the cyclooxygenase 1 and 2 enzymes, thereby blocking prostaglandin synthesis . This results in the reduction of inflammation and associated pain .
Biochemical Pathways
By analogy with bromfenac, it may impact the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromobenzoyl)thiophene typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromobenzoyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Coupling Products: Complex aromatic compounds.
Scientific Research Applications
3-(3-Bromobenzoyl)thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
3-Bromobenzothiophene: Similar structure but lacks the benzoyl group.
3-(4-Bromobenzoyl)thiophene: Similar structure with the bromine atom in a different position.
3-(3-Chlorobenzoyl)thiophene: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 3-(3-Bromobenzoyl)thiophene is unique due to the specific positioning of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
(3-bromophenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCSNYCUSDAYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452710 | |
Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187963-91-3 | |
Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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